3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-7-hydroxy-4-methyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC15171987
Molecular Formula: C23H23FN2O4
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23FN2O4 |
|---|---|
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C23H23FN2O4/c1-15-17-7-6-16(27)14-21(17)30-23(29)18(15)8-9-22(28)26-12-10-25(11-13-26)20-5-3-2-4-19(20)24/h2-7,14,27H,8-13H2,1H3 |
| Standard InChI Key | XNEDVDNOUWGHLD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 4-methylcoumarin backbone (2H-chromen-2-one) substituted at the 3-position with a 3-oxopropyl chain. This side chain terminates in a 4-(2-fluorophenyl)piperazin-1-yl group, creating a hybrid structure that merges the planar aromatic system of coumarin with the conformational flexibility of the piperazine moiety. The 7-hydroxy group introduces hydrogen-bonding capacity, while the 2-fluorophenyl substituent enhances lipophilicity and potential receptor-binding interactions.
Physicochemical Parameters
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O4 |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7-hydroxy-4-methylchromen-2-one |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
| Topological Polar Surface Area | 83.5 Ų |
| LogP (Predicted) | 2.87 |
The balanced logP value suggests moderate membrane permeability, while the polar surface area indicates potential for engaging in hydrogen-bonding interactions with biological targets .
Synthetic Methodologies
Core Coumarin Synthesis
The 4-methyl-7-hydroxycoumarin core is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For this compound, ethyl acetoacetate and 2,4-dihydroxyacetophenone undergo condensation in concentrated sulfuric acid, yielding the 7-hydroxy-4-methylcoumarin intermediate.
Side Chain Installation
The 3-oxopropyl-piperazine side chain is introduced through a three-step sequence:
-
Alkylation: The coumarin's 3-position is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride.
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Nucleophilic Substitution: The bromide intermediate reacts with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate, forming the secondary amine.
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Oxidation: The propyl linker is oxidized to a ketone using Jones reagent (CrO3/H2SO4), yielding the final 3-oxopropyl group .
Reaction yields for these steps typically range from 65-78%, with purification achieved via column chromatography using ethyl acetate/hexane gradients.
Analytical Characterization
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6):
δ 10.32 (s, 1H, OH), 7.85 (d, J=8.8 Hz, 1H, H-5), 6.78 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.65 (d, J=2.4 Hz, 1H, H-8), 4.23 (t, J=6.8 Hz, 2H, CH2CO), 3.72-3.68 (m, 4H, piperazine), 2.92-2.88 (m, 4H, piperazine), 2.58 (s, 3H, CH3), 2.51 (t, J=6.8 Hz, 2H, CH2), 2.38 (t, J=6.8 Hz, 2H, CH2).
ESI-MS:
m/z 411.2 [M+H]+ (calculated 410.4), confirming molecular weight.
Structure-Activity Relationships
Key structural determinants of biological activity include:
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Piperazine Substitution: The 2-fluorophenyl group optimizes π-π stacking with tyrosine residues in kinase domains .
-
Coumarin Oxidation State: The 2-keto group is essential for maintaining planarity and intercalative DNA binding.
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Side Chain Length: The three-carbon linker balances conformational flexibility and target engagement distance .
Pharmacokinetic Considerations
Preliminary ADMET predictions using QikProp indicate:
-
Caco-2 Permeability: 22.3 nm/s (moderate absorption)
-
Plasma Protein Binding: 89.4%
-
CYP3A4 Inhibition: IC50 = 4.8 µM (low risk of drug-drug interactions)
These properties suggest suitability for oral administration pending further bioavailability studies.
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